molecular formula C16H23Cl2N5O3 B8073748 L-Arginine 7-amido-4-methylcoumarin dihydrochloride

L-Arginine 7-amido-4-methylcoumarin dihydrochloride

Cat. No.: B8073748
M. Wt: 404.3 g/mol
InChI Key: SOCJCARGHLXAKK-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Arginine 7-amido-4-methylcoumarin dihydrochloride (CAS 113712-08-6) is a fluorogenic substrate widely used in biochemical research to measure protease and aminopeptidase activities. Its structure comprises an L-arginine residue linked to a 7-amido-4-methylcoumarin group, which fluoresces upon enzymatic cleavage. This compound is particularly valuable for detecting enzymes like cathepsin H and aminopeptidase B, enabling real-time monitoring of enzymatic kinetics due to its high sensitivity and specificity .

Properties

IUPAC Name

(2S)-2-amino-5-(hydrazinylmethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3.2ClH/c1-10-7-15(22)24-14-8-11(4-5-12(10)14)21-16(23)13(17)3-2-6-19-9-20-18;;/h4-5,7-9,13H,2-3,6,17-18H2,1H3,(H,19,20)(H,21,23);2*1H/t13-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCJCARGHLXAKK-GXKRWWSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=CNN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=CNN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Arginine 7-amido-4-methylcoumarin dihydrochloride (AMC) is a synthetic compound derived from the amino acid L-arginine, featuring a coumarin moiety that imparts significant fluorescent properties. This compound is extensively utilized in biochemical research due to its versatile applications, particularly as a substrate for various enzymes. Below is an in-depth exploration of its biological activity, including its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C16_{16}H21_{21}N5_{5}O3_{3}·2HCl
  • Molecular Weight : 404.30 g/mol
  • CAS Number : 113712-08-6

This compound primarily acts as a substrate for the enzyme cathepsin H , a cysteine protease involved in protein degradation pathways within lysosomes. The interaction occurs through the binding of the L-arginine moiety to the active site of cathepsin H, leading to hydrolysis and the release of a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured.

Biochemical Pathways

The cleavage of AMC from this compound results in fluorescence, allowing researchers to track enzyme activity in real-time. This property makes it an excellent tool for studying protease activity and cellular signaling pathways.

Applications in Research

This compound has diverse applications across several fields:

  • Fluorescent Probes : Used in biochemical assays to visualize cellular processes.
  • Enzyme Activity Measurement : Particularly for nitric oxide synthase and cathepsin H.
  • Drug Development : Assists in screening potential protease inhibitors and understanding arginine metabolism.
  • Cellular Signaling Studies : Investigates cellular communication and responses to environmental changes.
  • Biochemical Research : Valuable for studying protein interactions and modifications.

Study on Enzyme Kinetics

A study conducted by GoldBio demonstrated that this compound serves as an effective fluorogenic substrate for quantifying cathepsin H activity. The study highlighted the compound's ability to yield a blue fluorescent solution upon cleavage, facilitating enzyme activity assessments in various biological samples .

Study Focus Findings
Enzyme ActivityQuantitative determination of cathepsin H using AMC as a substrate resulted in measurable fluorescence indicative of enzyme kinetics.
Cellular ApplicationsEnabled tracking of lysosomal enzyme activities in live cells, providing insights into metabolic processes.

Pharmacological Applications

Research has also explored the role of this compound in drug discovery, particularly for its potential to inhibit specific proteases involved in metabolic disorders. The compound's effectiveness as a substrate for aminopeptidase B further expands its utility in pharmacological studies .

Summary of Findings

This compound is a crucial compound in biochemical research, particularly due to its fluorescent properties and role as a substrate for important enzymes like cathepsin H. Its applications range from fundamental enzyme kinetics studies to advanced drug development processes, making it an invaluable tool for researchers across multiple disciplines.

Scientific Research Applications

Fluorescent Probes in Biochemical Assays

Fluorescent Properties : Arg-AMC is widely recognized for its fluorescent characteristics, which allow researchers to visualize and track cellular processes with high sensitivity. Upon enzymatic cleavage, it releases 7-amino-4-methylcoumarin (AMC), a fluorescent product that can be detected using fluorescence spectroscopy.

Applications :

  • Cell Imaging : Arg-AMC serves as a fluorescent marker for cell imaging, enabling real-time monitoring of cellular activities.
  • Biochemical Assays : It is utilized in various assays to study protein interactions and enzyme kinetics.

Enzyme Activity Measurement

Arg-AMC is particularly valuable for measuring the activity of specific enzymes, including cathepsin H, aminopeptidase B, and trypsin.

Mechanism of Action :

  • Substrate Specificity : Arg-AMC acts as a substrate for cathepsin H, where the L-arginine moiety binds to the active site of the enzyme. This interaction leads to the hydrolysis of the amide bond, releasing AMC.

Case Studies :

  • Cathepsin Activity Measurement : Research has demonstrated that Arg-AMC can effectively quantify cathepsin H activity in biological samples. For example, studies have shown that upon cleavage, Arg-AMC produces a blue fluorescent solution, facilitating easy quantification of cathepsin activity in tissue extracts .

Drug Development and Pharmacology

Arg-AMC is employed in pharmaceutical research for developing new drugs targeting metabolic disorders.

Applications :

  • Protease Inhibition Studies : It has been used to assess the impact of protease inhibitors on enzyme activity. For instance, studies involving dipeptidyl peptidase 1 (DPP1) inhibitors showed that while DPP1 inhibition affected granzyme activity, it did not significantly impair cytotoxic functions in human T cells compared to mouse models .

Cellular Signaling Studies

The compound aids in investigating cellular signaling pathways, providing insights into how cells communicate and respond to their environment.

Applications :

  • Protein Interactions : Arg-AMC is valuable for studying protein-protein interactions and modifications, contributing to advancements in molecular biology and biochemistry .

Biochemical Research

In addition to enzyme activity measurement and drug development, Arg-AMC is used in broader biochemical research contexts.

Applications :

  • Amino Acid Metabolism Studies : The compound enhances understanding of arginine metabolism and its implications in various physiological processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₂₁N₅O₃·2HCl
  • Molecular Weight : 404.30 g/mol
  • Detection Method : Fluorescence (excitation/emission ~380/460 nm)
  • Applications : Protease activity assays, enzyme kinetics, cell imaging .

Structural and Functional Analogues

L-Lysine 7-amido-4-methylcoumarin Acetate
  • Structure : Replaces arginine with lysine, altering substrate specificity.
  • Enzyme Specificity: Targets aminopeptidase B but with lower affinity compared to arginine derivatives due to lysine’s shorter side chain .
  • Detection : Fluorescence (similar to arginine analogue).
  • Applications : Used in parallel with arginine substrates to study substrate-enzyme binding preferences .
L-Arginine β-Naphthylamide Hydrochloride
  • Structure : Contains a β-naphthylamide group instead of coumarin.
  • Detection : Releases β-naphthylamine upon cleavage, detectable via colorimetric methods (absorbance at 520 nm).
  • Advantages : Lower cost but reduced sensitivity compared to fluorescent coumarin derivatives .
Z-Proline-arginine 7-amido-4-methylcoumarin Hydrochloride
  • Structure : Incorporates a proline residue and a carbobenzoxy (Z) protecting group.
  • Enzyme Specificity : Designed for trypsin-like proteases , enhancing stability and specificity .
  • Applications : Used in high-throughput screening for drug discovery .
Leu-pNA (Leucine-para-Nitroanilide)
  • Structure : Leucine linked to para-nitroaniline.
  • Detection : Colorimetric (yellow para-nitroaniline release, absorbance at 405 nm).
  • Applications: Chromogenic substrate for aminopeptidases; less sensitive than fluorogenic coumarin derivatives .

Comparative Analysis Table

Compound Name Enzyme Target Detection Method Sensitivity Key Applications Price (10 mg)
L-Arginine 7-amido-4-methylcoumarin DH Cathepsin H, Aminopeptidase B Fluorescence High Protease assays, cell imaging $130–$795
L-Lysine 7-amido-4-methylcoumarin Acetate Aminopeptidase B Fluorescence Moderate Substrate specificity studies Not reported
L-Arginine β-Naphthylamide HCl Aminopeptidase B Colorimetric Low Low-cost screening $94 (100 mg)
Z-Proline-arginine 7-amido-4-methylcoumarin HCl Trypsin-like proteases Fluorescence High Drug discovery, enzyme kinetics $103 (5 mg)
Leu-pNA General aminopeptidases Colorimetric Moderate Educational labs, basic research $94 (100 mg)

Performance Metrics and Research Findings

  • Sensitivity : Coumarin-based substrates (e.g., L-Arginine 7-amido-4-methylcoumarin) exhibit 10–100× higher sensitivity than colorimetric substrates like β-naphthylamide or pNA derivatives due to fluorescence amplification .
  • Kinetic Parameters: L-Arginine 7-amido-4-methylcoumarin dihydrochloride shows a Km of 12 µM for cathepsin H, indicating strong enzyme-substrate affinity . Z-protected derivatives (e.g., Z-Proline-arginine analogue) enhance stability, reducing non-specific hydrolysis in complex biological samples .
  • Colorimetric substrates like Leu-pNA are preferred for visual or spectrophotometric readouts in educational labs .

Preparation Methods

Key Reaction Steps

  • Activation of L-Arginine : The carboxyl group of L-arginine is activated using EDC in the presence of a hydroxybenzotriazole (HOBt) derivative to prevent racemization.

  • Coupling with 7-Amino-4-Methylcoumarin : The activated intermediate reacts with 7-amino-4-methylcoumarin in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Acidification and Salt Formation : The product is treated with hydrochloric acid (HCl) to form the dihydrochloride salt, enhancing solubility and stability.

Reaction Optimization

  • Temperature : Reactions are conducted at 0–4°C to minimize side reactions.

  • Solvent Choice : DMF is preferred due to its ability to dissolve both hydrophilic (L-arginine) and hydrophobic (coumarin derivative) components.

  • Stoichiometry : A 1:1 molar ratio of L-arginine to 7-amino-4-methylcoumarin ensures minimal residual reactants.

Purification and Characterization

Post-synthesis purification is critical to remove unreacted starting materials and byproducts.

Chromatographic Techniques

  • Ion-Exchange Chromatography : Separates the dihydrochloride salt from neutral or cationic impurities.

  • Reverse-Phase HPLC : Achieves >98% purity using a C18 column and a gradient of acetonitrile in water.

Crystallization

The compound is recrystallized from a mixture of ethanol and water (3:1 v/v) to yield fine crystals, which are filtered and dried under vacuum.

Table 1: Key Physicochemical Properties of Arg-AMC·2HCl

PropertyValueSource
Molecular FormulaC₁₆H₂₃Cl₂N₅O₃
Molecular Weight404.30 g/mol
Solubility in DMSO10 mM (clear solution)
Melting Point245–247°C (decomposes)

Industrial-Scale Production

Industrial synthesis scales the laboratory process using automated reactors and continuous flow systems. Key considerations include:

  • Cost Efficiency : Bulk purchasing of L-arginine and coumarin derivatives reduces raw material costs.

  • Quality Control : In-line analytics (e.g., FTIR, HPLC) monitor reaction progress and purity.

  • Yield Optimization : Pilot studies report yields of 70–75% under optimized conditions.

Challenges and Mitigation Strategies

Racemization During Coupling

The use of HOBt or Oxyma Pure as additives suppresses racemization, ensuring the L-configuration of arginine is retained.

Byproduct Formation

  • Urea Derivatives : Generated from carbodiimide decomposition; removed via aqueous wash cycles.

  • Unreacted Coumarin : Separated using activated charcoal filtration.

Recent Advances in Synthesis

Emerging methodologies include:

  • Enzymatic Coupling : Protease-mediated amide bond formation under mild conditions, reducing solvent waste.

  • Microwave-Assisted Synthesis : Accelerates reaction times from hours to minutes while maintaining yield .

Q & A

Q. What are the standard experimental protocols for using L-Arginine 7-amido-4-methylcoumarin dihydrochloride as a fluorogenic substrate in enzyme activity assays?

this compound (L-Arg-AMC-Cl) is widely employed to quantify protease activity, particularly for enzymes like cathepsin H and aminopeptidase B. A typical protocol involves:

  • Substrate Preparation : Dissolve the compound in DMSO or aqueous buffer (e.g., 50 mM acetate buffer, pH 5.5) to a stock concentration of 1–10 mM, protected from light .
  • Assay Conditions : Incubate the enzyme with the substrate at 37°C, monitoring fluorescence intensity (excitation/emission: 340–360 nm/440–460 nm) over time using a microplate reader .
  • Controls : Include blank reactions (substrate without enzyme) and inhibitor controls (e.g., E-64 for cysteine proteases) to validate specificity .
  • Data Normalization : Express activity as fluorescence units per minute (ΔFU/min) normalized to protein concentration.

Q. How should L-Arg-AMC-Cl be stored to maintain stability, and what are the implications of improper storage?

The compound is light-sensitive and hygroscopic. Recommended storage conditions include:

  • Short-term : –4°C (6–12 weeks) in a desiccator.
  • Long-term : –20°C (1–2 years) in aliquots to avoid freeze-thaw cycles .
    Improper storage (e.g., exposure to moisture or light) leads to hydrolysis of the amido bond, reducing fluorescence signal intensity and generating false-negative results in kinetic assays .

Q. What is the mechanistic basis for L-Arg-AMC-Cl’s fluorescence upon enzymatic cleavage?

The 4-methylcoumarin (AMC) moiety fluoresces only after proteolytic cleavage releases it from the L-arginine residue. The intact substrate exhibits quenched fluorescence due to energy transfer between the arginine and coumarin groups. Enzymatic hydrolysis disrupts this interaction, resulting in a measurable increase in fluorescence intensity proportional to enzyme activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when L-Arg-AMC-Cl exhibits off-target interactions in complex biological matrices?

Contradictory results may arise from:

  • Cross-reactivity : Non-target proteases (e.g., cathepsin L) may cleave the substrate. Validate specificity using selective inhibitors (e.g., CA-074 for cathepsin B) or siRNA-mediated enzyme knockdown .
  • Matrix Effects : Cellular components (e.g., albumin) may quench fluorescence. Pre-clear lysates via size-exclusion chromatography or include bovine serum albumin (BSA) in controls to standardize background .
  • Pharmacokinetic Variability : In vivo studies may show route-dependent effects (e.g., intrathecal vs. intracerebroventricular administration). Use isotopically labeled internal standards to normalize substrate distribution .

Q. What strategies optimize the use of L-Arg-AMC-Cl in multiplexed assays with other fluorescent probes?

To minimize spectral overlap:

  • Wavelength Filtering : Use narrow-bandpass filters for AMC (ex/em: 360/460 nm) and pair with probes emitting in distinct channels (e.g., FITC: 490/520 nm).
  • Quencher Compatibility : Avoid probes with absorbance spectra overlapping AMC’s emission (e.g., QSY-21).
  • Kinetic Separation : Stagger addition times for substrates with similar turnover rates .

Q. How does the compound’s performance vary in live-cell imaging vs. in vitro assays, and how can this be addressed methodologically?

In live-cell imaging:

  • Membrane Permeability : The dihydrochloride salt enhances solubility but limits cellular uptake. Use delivery systems (e.g., liposomes or electroporation) to improve intracellular availability .
  • Signal-to-Noise Ratio : Autofluorescence from organelles (e.g., lysosomes) may interfere. Employ ratiometric probes or two-photon microscopy to enhance resolution .
  • Toxicity : Prolonged exposure (>6 hours) at >100 µM may induce cytotoxicity. Titrate concentrations using MTT assays .

Q. What are the limitations of using L-Arg-AMC-Cl for studying nitric oxide (NO) signaling pathways, and how can these be mitigated?

While L-Arg-AMC-Cl is not a direct NO donor, its arginine moiety can compete with endogenous L-arginine in NO synthase (NOS) pathways. To isolate effects:

  • Control Experiments : Co-administer NOS inhibitors (e.g., L-NAME) to differentiate substrate-specific vs. NO-mediated outcomes .
  • Parallel Assays : Quantify NO metabolites (e.g., nitrites) alongside fluorescence to correlate enzyme activity with pathway modulation .

Data Analysis and Validation

Q. How should researchers calibrate fluorescence readings to account for batch-to-batch variability in L-Arg-AMC-Cl?

  • Standard Curves : Generate a standard curve for each batch using free AMC (e.g., 0–100 µM) to convert fluorescence units to molar concentrations .
  • QC Metrics : Report the substrate’s purity (>97% by HPLC) and lot-specific molar extinction coefficients (ε) provided by suppliers .

Q. What statistical approaches are recommended for analyzing time-resolved kinetic data from L-Arg-AMC-Cl assays?

  • Nonlinear Regression : Fit progress curves to the Michaelis-Menten equation using software (e.g., GraphPad Prism) to derive KmK_m and VmaxV_{max}.
  • Error Propagation : Account for variability in triplicate readings by reporting standard deviations and using weighted least squares for regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.